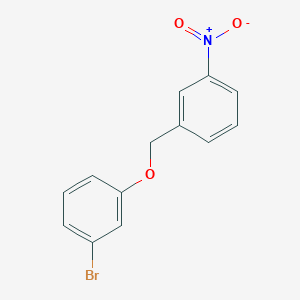

1-(3-Bromophenoxymethyl)-3-nitrobenzene

Description

1-(3-Bromophenoxymethyl)-3-nitrobenzene is a brominated nitroaromatic compound characterized by a phenoxymethyl group substituted with a bromine atom at the meta position and a nitro group at the para position relative to the methylene bridge. Brominated nitroaromatics are pivotal intermediates in organic synthesis, particularly in cross-coupling reactions, hydrogenation, and pharmaceutical applications .

Properties

Molecular Formula |

C13H10BrNO3 |

|---|---|

Molecular Weight |

308.13 g/mol |

IUPAC Name |

1-[(3-bromophenoxy)methyl]-3-nitrobenzene |

InChI |

InChI=1S/C13H10BrNO3/c14-11-4-2-6-13(8-11)18-9-10-3-1-5-12(7-10)15(16)17/h1-8H,9H2 |

InChI Key |

QKEQQPQEPCCSSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Crystallographic and Structural Properties

The closest analog, 1-(bromomethyl)-3-nitrobenzene (C₇H₆NBrO₂), crystallizes in isomorphous structures with its chloro counterpart (C₇H₆NClO₂). Key findings include:

- Anisotropic Displacement Parameters (ADPs): Experimental ADPs for the bromo derivative are significantly larger than theoretical predictions, unlike the chloro analog where theory and experiment align. This discrepancy suggests challenges in modeling heavy atoms (Br) in harmonic approximations .

- Unit Cell Parameters: At 100 K, the unit cell of 1-(bromomethyl)-3-nitrobenzene (isomorphous with the chloro compound) has dimensions similar to its counterpart, with minor deviations attributable to the bromine atom’s larger atomic radius .

Table 1: Crystallographic Comparison of Brominated Nitroaromatics

Table 2: Physical Properties of Brominated Nitroaromatics

Safety Considerations:

- 1-(2-Bromoethyl)-3-nitrobenzene: Harmful if inhaled, ingested, or in contact with skin; requires handling in well-ventilated areas .

- 1-(Bromomethyl)-3-methoxy-2-nitrobenzene: No specific data, but brominated aromatics generally require precautions against inhalation and skin exposure .

Key Differences and Trends

Halogen Effects: Bromine increases molecular weight and polarizability compared to chlorine, leading to higher ADPs and altered crystal packing .

Substituent Position: Meta-substituted bromine (vs. para) enhances steric hindrance, affecting reaction yields (e.g., monosubstitution vs. disubstitution in MDA reactions ).

Electron-Withdrawing Groups: Nitro and trifluoromethyl groups deactivate the aromatic ring, directing electrophilic substitutions to specific positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.